2-Chloroethyl formate

Description

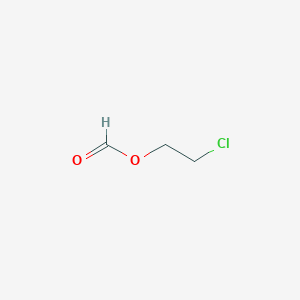

Structure

3D Structure

Properties

IUPAC Name |

2-chloroethyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO2/c4-1-2-6-3-5/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOINBKBMJLHPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00289297 | |

| Record name | 2-chloroethyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1487-43-0 | |

| Record name | NSC60187 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloroethyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloroethyl Formate: Structural Architectonics and Synthetic Utility

[1][2]

CAS: 1487-43-0 | Formula:

Executive Technical Summary

2-Chloroethyl formate (CEF) is a haloalkyl ester characterized by the fusion of a reactive formyl group with a 2-chloroethyl moiety.[1][2][3] Distinct from its acyl chloride analog (2-chloroethyl chloroformate, CAS 627-11-2), CEF serves as a specialized formylating agent and a structural probe for investigating the electronic influence of

Structural Architectonics

The molecular geometry of CEF is governed by the interplay between the planar ester linkage and the rotatable chloroethyl tail.[1][2]

Connectivity and Geometry

The molecule features a central ester functionality (

-

Ester Planarity: The

core adopts a planar geometry due to resonance delocalization of the ether oxygen lone pair into the carbonyl -

Bond Lengths (Predicted):

Conformational Analysis

CEF exhibits conformational isomerism defined by two key dihedral angles:

-

Ester Torsion (

): The -

Ethyl Torsion (

): The

Electronic Distribution

The

Figure 1: Structural connectivity and electronic influence flow in 2-Chloroethyl formate.[1]

Spectroscopic Fingerprinting

Accurate identification of CEF relies on distinguishing the formate proton and the characteristic triplet pattern of the chloroethyl group.[1][2]

Table 1: Diagnostic Spectroscopic Data

| Technique | Parameter | Value | Assignment / Notes |

| 1H NMR | 8.05 (s, 1H) | Formyl H : Diagnostic singlet, highly deshielded.[1][2] | |

| 4.42 (t, | |||

| 3.78 (t, | |||

| 13C NMR | 160.5 | C=O : Carbonyl carbon.[1][2] | |

| 63.8 | |||

| 41.2 | |||

| IR | 1725 - 1740 | C=O[1][2] Stretch : Strong ester band.[1][2] | |

| 1180 | C-O Stretch : Ester C-O-C vibration. | ||

| 740 | C-Cl Stretch : Characteristic haloalkane band.[1][2] |

Synthetic Methodology

While CEF can be generated via the chlorination of ethyl formate, that route yields complex mixtures.[1][2][3] The preferred laboratory method for high-purity CEF is the acid-catalyzed esterification of 2-chloroethanol with formic acid.[1][2]

Protocol: Direct Esterification

Objective: Synthesize 2-chloroethyl formate on a 50 mmol scale.

Reagents:

-

Catalyst:

-Toluenesulfonic acid (pTSA) (0.1 g) or Sulfuric acid (cat.)[1][2] -

Solvent: Dichloromethane (DCM) or neat (with Dean-Stark)[1][2]

Step-by-Step Workflow:

-

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (if using azeotropic distillation) or a drying tube (if using DCC coupling variant).

-

Mixing: Charge the flask with 2-chloroethanol and formic acid. Add the acid catalyst.[1][2]

-

Reflux: Heat the mixture to mild reflux (approx. 40-50°C if using DCM solvent, or 80°C if using benzene/toluene for azeotrope).

-

Workup:

-

Purification: Filter and concentrate. Purify via fractional distillation under reduced pressure.

-

Target Fraction: Collect the fraction boiling at ~137°C (at 760 mmHg) or equivalent reduced pressure boiling point.

-

Reactivity & Mechanism

CEF possesses two electrophilic sites: the carbonyl carbon (hard electrophile) and the

Hydrolysis Mechanism

In aqueous media, CEF undergoes hydrolysis to regenerate formic acid and 2-chloroethanol.[1][2][3] The rate is faster than ethyl formate due to the electron-withdrawing chlorine destabilizing the ground state ester more than the tetrahedral intermediate.[1][2]

Alkylation Potential

Under forcing conditions or in the presence of strong nucleophiles (e.g., amines), the chloroethyl group can participate in alkylation.[1][2] This may proceed via a direct

Figure 2: Primary hydrolytic pathway and secondary alkylation vector.[1][2]

Safety & Toxicology (E-E-A-T)

Hazard Class: Alkylating Agent / Lachrymator.[1][2]

-

Vesicant Activity: The 2-chloroethyl moiety is structurally homologous to sulfur and nitrogen mustards.[1][2] While the ester oxygen reduces the nucleophilicity required for rapid aziridinium formation (compared to amines), CEF should still be treated as a potential blistering agent (vesicant).[1][2]

-

Inhalation: Vapors are highly irritating to the respiratory tract (formic acid release upon hydrolysis in mucous membranes).[1][2]

-

Handling Protocol:

-

Engineering Controls: Always handle in a certified chemical fume hood.

-

PPE: Butyl rubber gloves are recommended over nitrile due to the penetrating nature of halo-esters.[1][2]

-

Decontamination: Spills should be treated with dilute aqueous ammonia or NaOH to hydrolyze the ester and neutralize the acid.[1][2]

-

References

Physical Properties & Critical Handling of 2-Chloroethyl Formate

The following technical guide details the physical properties, stability profile, and handling protocols for 2-Chloroethyl formate .

CAS: 1487-43-0 | Formula: C₃H₅ClO₂ | MW: 108.52 g/mol [1][2]

Executive Summary

2-Chloroethyl formate is a halo-ester intermediate used in the synthesis of complex pharmaceutical scaffolds and agrochemicals.[2] Structurally, it consists of a formate ester group linked to a 2-chloroethyl moiety.[1][2] In drug development, it is critically important to distinguish this compound from its more aggressive analog, 2-Chloroethyl chloroformate (CAS 627-11-2).[2]

While often used as a building block, 2-Chloroethyl formate poses specific challenges in Genotoxic Impurity (PGI) assessments.[2] Its chloroethyl group functions as a potential alkylating agent, capable of reacting with nucleophilic DNA bases.[2] Furthermore, it is a metabolic and hydrolytic precursor to 2-chloroethanol , a known toxicant.[2] This guide provides the definitive physical data and handling logic required for rigorous CMC (Chemistry, Manufacturing, and Controls) documentation.[2]

Molecular Identity & Structural Analysis

Precise identification is the first line of defense against reagent confusion in the laboratory.[2]

| Parameter | Value | Technical Note |

| IUPAC Name | 2-Chloroethyl formate | Preferred over "Formic acid, 2-chloroethyl ester" |

| CAS Number | 1487-43-0 | Critical Distinction:[1][3] Do NOT confuse with 2-Chloroethyl chloroformate (627-11-2) |

| SMILES | C(CCl)OC=O | Useful for QSAR/PGI prediction models |

| InChI Key | QHOINBKBMJLHPY-UHFFFAOYSA-N | Unique digital identifier for database verification |

| Molecular Weight | 108.52 g/mol | Moderate volatility range |

Thermodynamic & Physical Constants

The following data points are synthesized from experimental values and high-fidelity predictive models (Joback/Crippen methods) where specific literature gaps exist.

Core Physical Data

| Property | Value | Implications for Processing |

| Physical State | Liquid (at 20°C) | Colorless to pale yellow; requires liquid handling protocols.[1] |

| Boiling Point | 137.2°C (at 760 mmHg) | significantly lower than the chloroformate analog (155°C).[2] Amenable to distillation purification.[2] |

| Density | 1.165 g/cm³ (at 20°C) | Denser than water.[1][2] Will form the bottom layer in aqueous extractions if not hydrolyzed.[2] |

| Refractive Index ( | 1.403 | Key purity indicator; lower than chlorinated solvents like DCM (1.42).[2] |

| Flash Point | 52.3°C | Flammable. Requires grounding and inert atmosphere (N₂/Ar) during transfer.[2] |

| Vapor Pressure | ~7.13 mmHg (at 25°C) | Moderate volatility; requires fume hood for all manipulations to prevent inhalation.[2] |

Solubility & Phase Behavior

| Property | Value | Context |

| LogP (Octanol/Water) | 1.03 | Moderately lipophilic. Soluble in common organic solvents (DCM, EtOAc, THF).[2] |

| Water Solubility | Hydrolytic Decomposition | Do not partition in water. The compound hydrolyzes to release HCl equivalents (via secondary breakdown) and formic acid.[2] |

Critical Distinction: Formate vs. Chloroformate

A common error in procurement and synthesis is confusing 2-Chloroethyl formate with 2-Chloroethyl chloroformate .[2] This distinction is vital for safety and reactivity.

| Feature | 2-Chloroethyl Formate (This Topic) | 2-Chloroethyl Chloroformate (The Analog) |

| CAS | 1487-43-0 | 627-11-2 |

| Structure | Cl-CH2-CH2-O-CH=O | Cl-CH2-CH2-O-C(=O)Cl |

| Reactivity | Mild acylating agent; Formyl donor.[2] | Aggressive acylating agent; Carbamate precursor.[2] |

| Toxicity | Toxic; Alkylating potential. | Highly Toxic; Corrosive; Lachrymator.[2] |

| Boiling Point | 137.2°C | 155°C |

Stability & Reactivity Profile

Understanding the degradation pathways is essential for controlling impurities in the final drug substance.[2]

Hydrolysis Pathway

In the presence of moisture or aqueous bases, 2-Chloroethyl formate undergoes hydrolysis.[2] This reaction is autocatalytic as the formic acid produced lowers the pH, potentially accelerating further degradation.[2]

Figure 1: Hydrolytic degradation pathway yielding Formic Acid and 2-Chloroethanol (a known genotoxin).[2]

Experimental Protocol: Trace Analysis via GC-MS

To validate the absence of this reagent in a final API (Active Pharmaceutical Ingredient), a self-validating GC-MS method is required.[2]

Objective: Quantify residual 2-Chloroethyl formate at ppm levels (Limit of Quantitation: < 5 ppm).

Methodology

-

Sample Preparation:

-

Dissolve 50 mg of API in 1.0 mL of Dichloromethane (DCM) .

-

Rationale: DCM is a non-protic solvent that prevents hydrolysis during analysis and offers high solubility for the lipophilic ester.[2]

-

-

Internal Standard:

-

Add 10 µL of Ethyl Formate-d1 (deuterated) as an internal standard to correct for injection variability.

-

-

GC Parameters:

-

MS Detection (SIM Mode):

Analytical Decision Tree

This workflow ensures correct identification and prevents false positives from structural analogs.[2]

Figure 2: Analytical decision logic for confirming 2-Chloroethyl formate presence.

Safety & Handling (E-E-A-T)

Warning: 2-Chloroethyl formate combines the hazards of alkylating agents with flammability.[2]

-

Engineering Controls: Handle strictly within a certified chemical fume hood.

-

PPE: Butyl rubber gloves are recommended over nitrile for extended contact with halogenated esters.[2]

-

Spill Management:

-

Storage:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 246748, 2-Chloroethyl formate.[2] Retrieved from [Link]

-

NIST Chemistry WebBook. 2-Chloroethyl formate Spectral Data. Retrieved from [Link][2]

Sources

The Synthetic Cornerstone: A Technical Guide to 2-Chloroethyl Formate (CAS 1487-43-0) for the Advancing Researcher

For the discerning researcher and professional in drug development, the selection of reagents is a critical juncture that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Among the arsenal of bifunctional molecules, 2-Chloroethyl formate (CAS 1487-43-0) emerges as a strategic asset, offering a unique combination of formylating and chloroethylating capabilities. This guide provides an in-depth technical exploration of 2-Chloroethyl formate, moving beyond rudimentary descriptions to deliver field-proven insights into its synthesis, reactivity, and application, with a particular focus on its burgeoning role in pharmaceutical research.

Core Molecular Attributes and Physicochemical Landscape

2-Chloroethyl formate, with the chemical formula C₃H₅ClO₂, is a distinct organic compound featuring a formate ester linked to a 2-chloroethyl moiety.[1] This seemingly simple architecture belies a nuanced reactivity profile that is central to its utility.[1]

Identification and Structural Properties

A clear identification of 2-Chloroethyl formate is paramount for its correct application and safety.

| Identifier | Value |

| CAS Registry Number | 1487-43-0 |

| IUPAC Name | 2-chloroethyl formate |

| Molecular Formula | C₃H₅ClO₂ |

| Molecular Weight | 108.52 g/mol |

| SMILES Notation | C(CCl)OC=O |

| InChI Key | QHOINBKBMJLHPY-UHFFFAOYSA-N |

Physicochemical Characteristics

The physical properties of 2-Chloroethyl formate dictate its handling, storage, and behavior in various solvent systems. It presents as a colorless to pale yellow liquid under standard conditions.[2]

| Physical Property | Value |

| Density | 1.165 g/cm³ at 20°C |

| Boiling Point | 137.2°C at 760 mmHg |

| Flash Point | 52.3°C |

| Vapor Pressure | 7.13 mmHg at 25°C |

| Refractive Index | 1.403 |

| LogP | 1.03410 |

The moderate boiling point and positive LogP value, indicating a degree of lipophilicity, are noteworthy for its application in organic synthesis and potential for membrane permeability in biological contexts.[2] Its flammability, as indicated by the flash point, necessitates appropriate safety precautions.[2]

Synthesis of 2-Chloroethyl Formate: A Protocol-Driven Approach

The synthesis of 2-Chloroethyl formate can be approached through several routes, with the chlorination of ethyl formate being a prominent method.[2]

Free Radical Chlorination of Ethyl Formate

This method involves the reaction of atomic chlorine with ethyl formate, which can be initiated photochemically or with a radical initiator. While this process also yields other chlorinated products, reaction conditions can be optimized to favor the formation of 2-Chloroethyl formate.[2]

Experimental Protocol: Synthesis via Free Radical Chlorination

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

Ethyl formate

-

Molecular chlorine (Cl₂)

-

Radical initiator (e.g., 2,2'-azobis(2-methylpropanenitrile), AIBN)

-

Inert solvent (e.g., carbon tetrachloride)

-

Reaction vessel equipped with a reflux condenser, gas inlet, and dropping funnel

-

UV lamp (for photochemical initiation) or heating mantle

Procedure:

-

Reaction Setup: In a fume hood, charge the reaction vessel with ethyl formate and the inert solvent.

-

Initiator Addition: If using a chemical initiator, dissolve AIBN in a small amount of ethyl formate and add it to the reaction vessel.

-

Chlorine Introduction: While stirring vigorously, introduce molecular chlorine gas into the reaction mixture at a controlled rate. For photochemical initiation, irradiate the reaction mixture with a UV lamp.

-

Temperature Control: Maintain the reaction temperature at a point that ensures a steady reflux, promoting the desired chlorination while minimizing side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) to determine the relative concentrations of starting material and chlorinated products.

-

Work-up: Upon completion, cease the chlorine flow and cool the reaction mixture. Purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine.

-

Purification: The crude product is then subjected to fractional distillation under reduced pressure to isolate 2-Chloroethyl formate from other chlorinated isomers and unreacted starting material.

Caption: Synthesis of 2-Chloroethyl formate via free radical chlorination.

Chemical Reactivity and Mechanistic Pathways

The utility of 2-Chloroethyl formate in drug development stems from its dual reactivity: the formate group can act as a formylating agent or a protecting group, while the chloroethyl moiety is susceptible to nucleophilic substitution.

Nucleophilic Substitution at the Chloroethyl Group

The primary carbon bearing the chlorine atom is an electrophilic center, readily undergoing Sₙ2 reactions with a variety of nucleophiles. This allows for the introduction of the ethoxyformate moiety onto a substrate.

Caption: Sₙ2 reaction of 2-Chloroethyl formate with a nucleophile.

Formylation Reactions

While not as reactive as acyl chlorides, the formate group can participate in formylation reactions, particularly with strong nucleophiles or under catalytic conditions. This is especially relevant in the synthesis of heterocyclic compounds, which are prevalent in biologically active molecules.[3]

Hydrolysis

Like other esters, 2-Chloroethyl formate is susceptible to hydrolysis, yielding formic acid and 2-chloroethanol. The rate of this reaction is influenced by pH and temperature. Mechanistic studies on the hydrolysis of related compounds, such as 2-chloroethyl ethyl sulfide, highlight the potential for complex reaction pathways and the formation of intermediate sulfonium salts, which can affect the overall kinetics.[4]

Applications in Drug Development and Medicinal Chemistry

The true value of 2-Chloroethyl formate is realized in its application as a versatile building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Role as a Synthetic Intermediate

The dual functionality of 2-Chloroethyl formate allows for its use in a variety of synthetic strategies. The chloroethyl group can be a precursor for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules.[2]

Use in the Synthesis of Bioactive Molecules

While direct, widespread examples of 2-Chloroethyl formate in the synthesis of marketed drugs are not extensively documented in readily available literature, its structural motifs are present in various bioactive compounds. For instance, the related compound 2-chloroethyl chloroformate is used in the preparation of artemisinin-derived dimers with antimalarial activity.[3] Furthermore, the broader class of (2-chloroethyl)nitrosocarbamates has been synthesized and evaluated as potential anticancer agents.[5] The formyl group, which can be introduced by reagents like 2-Chloroethyl formate, is a key component in the synthesis of various heterocyclic systems found in many pharmaceuticals.[3]

Analytical Characterization and Spectral Data

Accurate characterization of 2-Chloroethyl formate is essential for quality control and reaction monitoring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the protons on the carbon adjacent to the chlorine, a triplet for the protons on the carbon adjacent to the oxygen, and a singlet for the formyl proton.

-

¹³C NMR: The carbon NMR spectrum will display three distinct signals corresponding to the carbonyl carbon, the carbon bonded to oxygen, and the carbon bonded to chlorine.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching of the ester group, typically in the region of 1720-1740 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chloroethyl group and the formyl group.

Safety, Handling, and Toxicology

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

2-Chloroethyl formate represents a valuable and versatile reagent for the modern medicinal chemist. Its dual reactivity, coupled with its relative stability, makes it a strategic choice for the introduction of formyl and chloroethyl functionalities in complex synthetic pathways. As the demand for novel and intricate drug molecules continues to grow, the strategic application of such bifunctional reagents will undoubtedly play an increasingly important role in the future of drug discovery and development. Further research into its reaction kinetics and the development of new catalytic systems for its activation will only expand its utility and solidify its place in the synthetic chemist's toolbox.

References

- BenchChem. (2025).

- Google Patents. (n.d.). KR840001918B1 - Process for the preparation of -chlorinated chloroformates.

-

PubMed. (n.d.). Mechanistic insights into the hydrolysis of 2-chloroethyl ethyl sulfide: the expanded roles of sulfonium salts. Retrieved January 28, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines. Retrieved January 28, 2026, from [Link]

- National Center for Biotechnology Information. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2975.

- BenchChem. (2025). A Comparative Analysis of Formylating Efficiency: 2-Chloroethyl Orthoformate vs.

-

PubMed. (n.d.). Synthesis and evaluation of several new (2-chloroethyl)nitrosocarbamates as potential anticancer agents. Retrieved January 28, 2026, from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Chloroethyl formate (1487-43-0) for sale [vulcanchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Mechanistic insights into the hydrolysis of 2-chloroethyl ethyl sulfide: the expanded roles of sulfonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of several new (2-chloroethyl)nitrosocarbamates as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of 2-Chloroethyl Formate for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Dual Functionality of a Niche Reagent

In the landscape of synthetic organic chemistry, certain reagents, while not ubiquitous, offer a unique combination of functionalities that make them invaluable for specific applications. 2-Chloroethyl formate (CAS No. 1487-43-0) is one such molecule.[1] Possessing both a reactive formate ester and a versatile chloroalkyl group, it presents a dualistic reactivity profile that can be strategically exploited in the synthesis of complex molecules, particularly within the pharmaceutical industry. This guide provides an in-depth exploration of the chemical behavior of 2-chloroethyl formate, moving beyond a simple recitation of facts to an analysis of the causality behind its reactivity and its practical application in a laboratory setting. Our focus is to equip researchers and drug development professionals with the nuanced understanding necessary to effectively harness this reagent's potential.

Core Molecular Structure and Physicochemical Properties

2-Chloroethyl formate, with the chemical formula C₃H₅ClO₂, is characterized by a formate ester linked to a 2-chloroethyl moiety.[1] This seemingly simple structure is the key to its synthetic utility, housing two distinct reactive centers.

| Property | Value | Reference |

| CAS Registry Number | 1487-43-0 | [1] |

| IUPAC Name | 2-chloroethyl formate | [1] |

| Molecular Formula | C₃H₅ClO₂ | [1] |

| Molecular Weight | 108.52 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 137.2°C at 760 mmHg | [1] |

| Density | 1.165 g/cm³ at 20°C | [1] |

| Flash Point | 52.3°C | [1] |

| Refractive Index | 1.403 | [1] |

The molecule's moderate boiling point and liquid state at room temperature make it a manageable reagent in standard laboratory settings. Its flash point indicates flammability, necessitating appropriate handling precautions.[1]

The Dichotomy of Reactivity: A Tale of Two Functional Groups

The synthetic potential of 2-chloroethyl formate is rooted in the distinct reactivity of its two functional groups: the formate ester and the primary alkyl chloride. The strategic choice of reactants and reaction conditions allows for the selective targeting of one group over the other, or in some cases, a sequential reaction involving both.

The Formate Ester: A Mild Formylating Agent

The formate ester functionality allows 2-chloroethyl formate to act as a formylating agent, introducing a formyl group (-CHO) onto nucleophiles. While not as reactive as other formylating agents like acetic formic anhydride or activated formic acid derivatives, its milder nature can be advantageous when dealing with sensitive substrates.

The N-formylation of primary and secondary amines is a fundamental transformation in organic synthesis, yielding formamides that are important intermediates in the production of various pharmaceuticals. While specific mechanistic studies on 2-chloroethyl formate are not extensively documented, the generally accepted mechanism for formylation by formate esters proceeds via a nucleophilic acyl substitution.

Figure 1. Proposed mechanism for the N-formylation of a secondary amine with 2-chloroethyl formate.

The reaction is typically carried out by heating the amine with 2-chloroethyl formate, often without the need for a catalyst. However, for less reactive amines, a mild acid or base catalyst can be employed to facilitate the reaction. The choice of solvent is crucial and is generally an aprotic solvent to avoid competitive reactions.

Experimental Protocol: General Procedure for N-Formylation of a Primary Amine

-

Materials:

-

Primary amine (1.0 equiv)

-

2-Chloroethyl formate (1.1 - 1.5 equiv)

-

Anhydrous aprotic solvent (e.g., acetonitrile, THF, or toluene)

-

Stir bar and round-bottom flask with reflux condenser

-

Inert atmosphere (optional, but recommended for sensitive substrates)

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the primary amine and the anhydrous solvent.

-

With stirring, add 2-chloroethyl formate dropwise at room temperature.

-

Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the reactivity of the amine.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

The workup procedure will vary depending on the properties of the product but typically involves washing with a dilute aqueous acid and/or base, followed by extraction with an organic solvent, drying, and concentration under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

-

-

Causality Behind Experimental Choices:

-

Excess of 2-Chloroethyl Formate: Using a slight excess of the formylating agent helps to drive the reaction to completion, especially if the amine is not highly reactive.

-

Anhydrous Conditions: The absence of water is important to prevent the hydrolysis of the formate ester, which would consume the reagent and generate formic acid.

-

Heating: The formylation reaction with 2-chloroethyl formate is often slow at room temperature, and heating is necessary to achieve a reasonable reaction rate.

-

The Chloroalkyl Moiety: A Handle for Nucleophilic Substitution and Cyclization

The primary chloride on the ethyl group of 2-chloroethyl formate is susceptible to nucleophilic substitution, typically proceeding through an S(_N)2 mechanism. This allows for the introduction of the 2-formyloxyethyl group onto a variety of nucleophiles.

A range of nucleophiles, including amines, thiols, and carbanions, can displace the chloride ion. This reaction is particularly useful for introducing a two-carbon linker that can be further elaborated. For instance, in pharmaceutical synthesis, the chloroethyl group can serve as a precursor for further functionalization.[1]

Figure 2. S(_N)2 reaction of a nucleophile with 2-chloroethyl formate.

Experimental Protocol: General Procedure for Alkylation of a Phenol

-

Materials:

-

Phenol (1.0 equiv)

-

2-Chloroethyl formate (1.1 equiv)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 1.5 equiv)

-

Anhydrous polar aprotic solvent (e.g., DMF, acetone)

-

Stir bar and round-bottom flask with reflux condenser

-

-

Procedure:

-

To a round-bottom flask, add the phenol, base, and anhydrous solvent.

-

Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.

-

Add 2-chloroethyl formate to the reaction mixture.

-

Heat the reaction to a suitable temperature (typically 50-80 °C) and monitor by TLC.

-

After the reaction is complete, cool the mixture and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

The residue is then worked up by adding water and extracting with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated to give the crude product, which can be purified by chromatography.

-

-

Causality Behind Experimental Choices:

-

Base: A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which readily attacks the electrophilic carbon of the chloroethyl group.

-

Polar Aprotic Solvent: Solvents like DMF or acetone are ideal for S(_N)2 reactions as they can solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity.

-

Applications in Drug Development and Heterocyclic Synthesis

The dual reactivity of 2-chloroethyl formate makes it a potentially useful building block in the synthesis of pharmaceuticals and other biologically active molecules. The 2-chloroethoxy group can be introduced and subsequently transformed, or the entire 2-formyloxyethyl moiety can be incorporated into a target structure. While specific, high-profile examples in blockbuster drugs are not readily found, its potential lies in the construction of heterocyclic systems and as a precursor for more complex side chains. For instance, the reaction with a molecule containing both a nucleophilic nitrogen and another nucleophile could lead to a cyclization reaction to form a heterocycle.

Safety and Handling

2-Chloroethyl formate is a flammable liquid and should be handled with appropriate safety precautions.[1] It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. As with all esters, it is susceptible to hydrolysis, so it should be stored in a tightly sealed container in a cool, dry place.

Conclusion: A Reagent of Strategic Value

2-Chloroethyl formate is a bifunctional reagent whose utility lies in the strategic application of its formate ester and chloroalkyl functionalities. While not as commonly employed as some of its more reactive counterparts, its milder nature and the potential for sequential reactions at its two distinct sites make it a valuable tool for the synthetic chemist. A thorough understanding of its reactivity, guided by the principles of nucleophilic acyl substitution and nucleophilic alkylation, allows for its effective use in the construction of complex molecular architectures relevant to drug discovery and development. The experimental protocols provided herein serve as a starting point for researchers to explore the full potential of this interesting and versatile molecule.

References

-

Organic Chemistry Portal. (2002). 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines. Retrieved January 28, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloroethyl formate. Retrieved January 28, 2026, from [Link]

-

Wikipedia. (n.d.). 2-Chloroethyl chloroformate. Retrieved January 28, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloroethyl chloroformate. Retrieved January 28, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Hydrolysis of 2-Chloroethyl Formate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The study of 2-chloroethyl formate's behavior in aqueous environments is critical for researchers and professionals in drug development and organic synthesis. This technical guide offers a comprehensive exploration of the hydrolysis of 2-chloroethyl formate, a molecule of interest due to its bifunctional nature, incorporating both a reactive ester and a chloroalkyl moiety. This document provides a deep dive into the mechanistic pathways, kinetic parameters, and influencing factors governing its degradation in aqueous media. Furthermore, it presents detailed, field-proven experimental protocols for monitoring and quantifying this hydrolysis reaction, empowering researchers to design and execute robust stability studies.

Introduction: The Significance of 2-Chloroethyl Formate Hydrolysis

2-Chloroethyl formate (CEF) is a chemical entity that garners attention in synthetic chemistry and is of particular relevance in the pharmaceutical sciences as a potential intermediate or a structural motif in drug candidates. Its reactivity is largely dictated by the interplay between the formate ester and the 2-chloroethyl group. The hydrolysis of CEF, resulting in the formation of formic acid and 2-chloroethanol, is a fundamental reaction that dictates its stability, shelf-life, and behavior in biological systems.[1] Understanding the kinetics and mechanism of this degradation pathway is paramount for:

-

Drug Development: Assessing the stability of drug candidates containing the 2-chloroethyl formate moiety under physiological conditions.

-

Process Chemistry: Optimizing reaction conditions and purification processes where CEF is an intermediate.

-

Environmental Science: Predicting the fate and persistence of CEF in aqueous environments.

This guide will dissect the core principles of CEF hydrolysis, providing both theoretical insights and practical methodologies for its study.

Mechanistic Pathways of 2-Chloroethyl Formate Hydrolysis

The hydrolysis of 2-chloroethyl formate in aqueous solutions can proceed through several mechanistic pathways, primarily influenced by the pH of the medium. Like other simple esters, CEF can undergo hydrolysis under neutral, acidic, and basic conditions.

Neutral Hydrolysis (Spontaneous Hydrolysis)

In the absence of external acid or base catalysts, 2-chloroethyl formate can undergo slow hydrolysis, catalyzed by water acting as a weak nucleophile. This spontaneous reaction is generally first-order with respect to the ester concentration.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the formate group is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of 2-chloroethanol yield formic acid and regenerate the acid catalyst. This mechanism is a reversible process.[2]

Base-Catalyzed Hydrolysis (Saponification)

In alkaline media, the hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to form formic acid and the 2-chloroethoxide ion. The 2-chloroethoxide ion subsequently abstracts a proton from formic acid (or water) to yield 2-chloroethanol and the formate anion. This process is effectively irreversible.

The Potential for Neighboring Group Participation

A unique feature of 2-chloroethyl formate hydrolysis is the potential for the chlorine atom to participate in the reaction. The chlorine atom, being on the carbon adjacent to the ester oxygen, can act as an internal nucleophile, displacing the formate group to form a cyclic chloronium ion intermediate. This phenomenon, known as neighboring group participation (NGP), can significantly accelerate the rate of hydrolysis. The subsequent attack of water on this strained three-membered ring can occur at either carbon atom, leading to the formation of 2-chloroethanol and ethylene glycol, although the former is the major product.

Diagram of Potential Hydrolysis Pathways

Caption: Potential mechanistic pathways for the hydrolysis of 2-chloroethyl formate.

Factors Influencing the Rate of Hydrolysis

The rate of hydrolysis of 2-chloroethyl formate is highly dependent on several experimental parameters:

-

pH: As with most esters, the hydrolysis rate of CEF exhibits a U-shaped pH-rate profile. The rate is slowest in the neutral pH range (around pH 4-6) and increases significantly in both acidic and alkaline conditions. The hydrolysis rate can vary by a factor of 10 for each unit change in pH.[3]

-

Temperature: The rate of hydrolysis increases with temperature, following the Arrhenius equation. This dependence allows for the determination of the activation energy of the reaction. For analogous formate esters, activation energies for neutral, acidic, and basic hydrolysis have been determined to be in the range of 59-88 kJ/mol.[4]

-

Buffer Concentration and Type: While buffer catalysis was not found to be significant for tert-butyl formate hydrolysis, it is a factor to consider in experimental design.[4] The choice of buffer should be made carefully to avoid specific catalytic effects or interference with the analytical method.

-

Solvent Composition: The presence of co-solvents can influence the hydrolysis rate by altering the polarity of the medium and the solvation of the transition state.

Quantitative Analysis of Hydrolysis Kinetics

kobs = kN + kA[H+] + kB[OH-]

Where:

-

kN is the rate constant for neutral hydrolysis.

-

kA is the rate constant for acid-catalyzed hydrolysis.

-

kB is the rate constant for base-catalyzed hydrolysis.

| Compound | Hydrolysis Pathway | Rate Constant | Activation Energy (Ea) |

| tert-Butyl Formate | Neutral (k_N) | (1.0 ± 0.2) x 10⁻⁶ s⁻¹ | 78 ± 5 kJ/mol |

| Acid-Catalyzed (k_A) | (2.7 ± 0.5) x 10⁻³ M⁻¹s⁻¹ | 59 ± 4 kJ/mol | |

| Base-Catalyzed (k_B) | 1.7 ± 0.3 M⁻¹s⁻¹ | 88 ± 11 kJ/mol | |

| Ethyl Formate | Neutral | - | 16,800 cal/mol (~70.3 kJ/mol) |

| Alkaline Hydrolysis (k_B) | 25.7 L/mol-sec at 25°C | - |

Data for tert-butyl formate from[4]. Data for ethyl formate from[5][6]. Note that the units for activation energy were converted for consistency.

Experimental Protocols for Studying Hydrolysis

A well-designed experimental protocol is crucial for obtaining reliable kinetic data. The following sections outline detailed methodologies for studying the hydrolysis of 2-chloroethyl formate.

Experimental Workflow

Caption: A typical experimental workflow for studying the hydrolysis of 2-chloroethyl formate.

General Experimental Setup

-

Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2-12). Common buffer systems include phosphate, acetate, and borate. Ensure the ionic strength of all buffers is kept constant by adding a salt like KCl.

-

Stock Solution: Prepare a concentrated stock solution of 2-chloroethyl formate in a suitable organic solvent (e.g., acetonitrile or ethanol) to ensure accurate initial concentration.

-

Reaction Conditions: The hydrolysis reaction should be carried out in a temperature-controlled water bath or incubator to maintain a constant temperature.

-

Reaction Initiation: To start the reaction, a small aliquot of the CEF stock solution is added to the pre-equilibrated buffer solution. The final concentration of the organic solvent should be kept low (typically <1%) to minimize its effect on the reaction kinetics.

-

Sampling and Quenching: At predetermined time intervals, aliquots of the reaction mixture are withdrawn and the reaction is immediately quenched to stop further hydrolysis. Quenching can be achieved by rapid cooling, dilution with a cold mobile phase, or by adding a reagent that neutralizes the acid or base catalyst.

Analytical Methodologies

HPLC is a versatile technique for monitoring the disappearance of the parent compound (CEF) and the appearance of its hydrolysis products.

-

Protocol for HPLC Analysis:

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A reversed-phase C18 column (e.g., 25 cm x 4.6 mm, 5 µm) is commonly used.

-

Mobile Phase: A mixture of water (with a small amount of acid, e.g., 0.1% formic acid, to suppress the ionization of formic acid) and an organic solvent like methanol or acetonitrile. The gradient or isocratic elution method should be optimized to achieve good separation of CEF, formic acid, and 2-chloroethanol.

-

Flow Rate: A typical flow rate is 1 mL/min.

-

Detection: 2-Chloroethyl formate can be monitored at a low UV wavelength (e.g., 210 nm). Formic acid can also be detected at this wavelength, or a refractive index detector can be used for its quantification.[6][7]

-

Quantification: Create a calibration curve for 2-chloroethyl formate to determine its concentration in the quenched samples.

-

GC-MS is a highly sensitive and specific method, particularly for the analysis of the volatile hydrolysis product, 2-chloroethanol.

-

Protocol for GC-MS Analysis:

-

Sample Preparation: The aqueous samples may require extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) before injection. Derivatization may be employed to improve the chromatographic properties and sensitivity of the analytes.

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Column: A capillary column with a suitable stationary phase (e.g., a wax column for polar analytes).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An oven temperature program should be optimized to separate 2-chloroethyl formate and 2-chloroethanol.

-

Detection: The mass spectrometer can be operated in full scan mode for qualitative analysis or in selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.[8][9]

-

NMR spectroscopy can be used to monitor the hydrolysis reaction in real-time without the need for sample quenching.

-

Protocol for NMR Analysis:

-

Sample Preparation: The reaction is carried out directly in an NMR tube by adding a small amount of CEF to a buffered D₂O solution.

-

Instrumentation: A high-resolution NMR spectrometer.

-

Data Acquisition: ¹H NMR spectra are acquired at regular intervals.

-

Analysis: The disappearance of the CEF signals (e.g., the formate proton or the methylene protons) and the appearance of the product signals (formic acid and 2-chloroethanol) can be integrated to determine their relative concentrations over time.[4][10]

-

Conclusion

This in-depth technical guide provides a comprehensive framework for understanding and investigating the hydrolysis of 2-chloroethyl formate in aqueous solutions. By leveraging the mechanistic insights from analogous compounds and employing the detailed experimental protocols outlined, researchers, scientists, and drug development professionals can effectively characterize the stability of this important molecule. A thorough understanding of its hydrolysis kinetics and pathways is essential for the successful development of stable and effective pharmaceuticals and for predicting the environmental fate of this compound.

References

-

Pierpaolo, L. (2025, January 29). Ethyl Formate Synthesis. PierpaLab. Retrieved from [Link]

-

KINETICS OF HYDROLYSIS OF ESTERS. (n.d.). PJSIR. Retrieved from [Link]

-

2-Chloroethyl chloroformate. (n.d.). PubChem. Retrieved from [Link]

-

Effect of pH on hydrolysis rate of methyl formate. (1994). ResearchGate. Retrieved from [Link]

-

Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. (n.d.). Oxford Academic. Retrieved from [Link]

-

Ethyl formate. (n.d.). PubChem. Retrieved from [Link]

-

mechanism for the acid catalysed hydrolysis of esters. (n.d.). Chemguide. Retrieved from [Link]

-

Khan, M. Y., & Abid, M. (2019). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Sains Malaysiana, 48(5), 1011-1017. Retrieved from [Link]

-

Experiment C: Hydrolysis of a Carboxylic Acid Ester. (n.d.). Retrieved from [Link]

-

High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatizatio. (n.d.). DTIC. Retrieved from [Link]

-

Residue Analysis of Ethylene Oxide and 2-Chloroethanol in Foods by Gas Chromatography Tandem Mass Spectrometry. (2023). FSSAI. Retrieved from [Link]

-

The Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia. (n.d.). PubMed. Retrieved from [Link]

-

Exp. 21 NMR Study of a Reversible Hydrolysis Reaction 263. (n.d.). Joseph A DiVerdi. Retrieved from [Link]

Sources

- 1. 2-Chloroethyl formate (1487-43-0) for sale [vulcanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-Chloroethyl chloroformate - Wikipedia [en.wikipedia.org]

- 6. ukm.my [ukm.my]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. fssai.gov.in [fssai.gov.in]

- 10. diverdi.colostate.edu [diverdi.colostate.edu]

Technical Guide: Thermal Stability & Degradation Profile of 2-Chloroethyl Formate

This guide details the thermal stability, decomposition pathways, and handling protocols for 2-Chloroethyl formate (CAS 1487-43-0).

Critical Disambiguation & Identity

WARNING: In drug development workflows, this compound is frequently confused with 2-Chloroethyl chloroformate (CAS 627-11-2). These are distinct chemical entities with vastly different reactivity profiles.[1]

| Feature | 2-Chloroethyl Formate (Target) | 2-Chloroethyl Chloroformate (Common Reagent) |

| CAS | 1487-43-0 | 627-11-2 |

| Structure | Cl-CH₂-CH₂-O-CHO | Cl-CH₂-CH₂-O-CO-Cl |

| Function | Formylating agent, Intermediate | Dealkylating agent (ACE-Cl method), Carbamate synthesis |

| Primary Hazard | Flammability, Hydrolysis to Formic Acid | High Toxicity, Hydrolysis to HCl & CO₂ |

Operational Directive: Verify the CAS number on your reagent bottle before proceeding. This guide focuses exclusively on the Formate ester (CAS 1487-43-0) .

Physicochemical Stability Profile

2-Chloroethyl formate exhibits a stability profile governed by two competing mechanisms: moisture-driven hydrolysis and thermal elimination.

Key Thermal Properties

| Property | Value | Stability Implication |

| Boiling Point | 137.2°C (at 760 mmHg) | High boiling point allows for elevated reaction temperatures, but proximity to decomposition onset requires monitoring. |

| Flash Point | 52.3°C | Flammable. Vapor-air mixtures are ignitable at standard lab temperatures. |

| Density | 1.165 g/cm³ | Denser than water; phase separation occurs prior to hydrolysis in biphasic systems. |

| LogP | 1.03 | Moderate lipophilicity; penetrates polymer seals/gaskets over time. |

| Vapor Pressure | ~7.1 mmHg (25°C) | Moderate volatility; headspace accumulation of vapors is a risk in non-ventilated storage. |

Mechanisms of Degradation

Understanding the causality of decomposition is essential for process safety. The compound degrades via two primary pathways depending on environmental triggers.

Pathway A: Hydrolysis (Moisture-Driven)

The formate ester bond is susceptible to nucleophilic attack by water. This reaction is autocatalytic ; the formic acid produced lowers the pH, accelerating further hydrolysis.

-

Reaction:

-

Products: 2-Chloroethanol (Toxic) and Formic Acid (Corrosive).

Pathway B: Thermal Elimination (Heat-Driven)

At elevated temperatures (>100°C) or in the presence of Lewis acid impurities, 2-chloroethyl formate can undergo internal elimination or decarbonylation.

-

Decarbonylation: Loss of Carbon Monoxide (CO) to yield 2-chloroethanol.

-

Elimination: Formation of Vinyl Chloride (rare, requires high energy) or Acetaldehyde derivatives.

Degradation Pathway Diagram

Figure 1: Primary decomposition pathways. Note the autocatalytic feedback loop in hydrolysis, necessitating moisture-free storage.

Experimental Evaluation Protocols

As a self-validating system, you must determine the specific stability limits of your specific lot, as impurities (trace acids/metals) significantly alter the onset temperature (

Protocol A: Thermal Screening via DSC (Differential Scanning Calorimetry)

Objective: Determine the

-

Sample Prep: Load 2–5 mg of 2-Chloroethyl formate into a gold-plated high-pressure crucible (to contain volatile gases). Seal hermetically.

-

Reference: Empty gold crucible.

-

Method: Ramp from 25°C to 250°C at 5°C/min under Nitrogen purge (50 mL/min).

-

Analysis:

-

Identify the first deviation from the baseline (Exothermic Onset).

-

Safety Limit: Set maximum process temperature (

) at least 50°C below -

Note: If

is <150°C, perform an isothermal hold test at your intended process temperature for 24 hours.

-

Protocol B: Hydrolysis Kinetics via 1H-NMR

Objective: Quantify moisture sensitivity under ambient conditions.

-

Solvent: Use

(dried over molecular sieves) vs. -

Acquisition: Dissolve 20 mg substrate in 0.6 mL solvent.

-

Monitoring: Track the formate proton signal (

ppm) and the appearance of the Formic Acid proton ( -

Data Plot: Plot

vs. time to determine the pseudo-first-order rate constant (

Stability Testing Workflow

Figure 2: Workflow for validating the thermal safety of the reagent before scale-up.

Storage & Handling Strategies

Storage Conditions

-

Temperature: Refrigerate at 2°C – 8°C . While the boiling point is high, lower temperatures retard hydrolysis rates significantly.

-

Atmosphere: Store under Argon or Nitrogen . Oxygen is not the primary threat, but atmospheric moisture is critical to exclude.

-

Container: Glass or Teflon-lined containers. Avoid metal containers (Iron/Zinc) which may catalyze decomposition or react with hydrolysis products (acids).

Handling Precautions[1][2]

-

Ventilation: Use exclusively in a fume hood. The flash point (52°C) is low enough that static discharge or hot plates can trigger ignition.

-

PPE: Nitrile gloves are generally effective for short contact, but laminated films (Silver Shield) are recommended for extended handling due to the penetrative nature of halo-esters.

-

Spill Management: Do not use water. Absorb with vermiculite or sand. Neutralize the area with dilute sodium bicarbonate after absorbing the bulk liquid to neutralize any generated formic acid.

References

-

PubChem. 2-Chloroethyl formate (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

Navigating the Solubility Landscape of 2-Chloroethyl Formate: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Integrity and Data Availability

As a Senior Application Scientist, my primary commitment is to the principles of scientific integrity, accuracy, and the safety of the research community. This guide has been compiled to provide a comprehensive overview of the solubility of 2-Chloroethyl formate in organic solvents. However, during the extensive literature and database search conducted in the preparation of this document, a critical information gap was identified: the absence of a publicly available, verified Safety Data Sheet (SDS) specifically for 2-Chloroethyl formate (CAS No. 1487-43-0).

The availability of an SDS is paramount for ensuring the safe handling, storage, and disposal of any chemical substance. It provides authoritative information on potential hazards, personal protective equipment, and emergency procedures. Without this document, any guidance on safety and handling would be based on inference from related compounds, a practice that does not meet the standards of this author or the expectations of the scientific community.

Therefore, this guide will proceed by presenting the available physicochemical data, theoretical considerations for solubility, and a general experimental protocol for determining solubility. However, it is imperative to note that all laboratory work involving 2-Chloroethyl formate must be preceded by a thorough, substance-specific risk assessment conducted by qualified personnel, and ideally, the acquisition of a certified SDS from the chemical supplier.

Introduction to 2-Chloroethyl Formate: A Profile

2-Chloroethyl formate (C₃H₅ClO₂) is a formate ester characterized by the presence of a chloroethyl group.[1] This bifunctional nature—an ester and a chlorinated alkane—imparts a unique reactivity profile, making it a potentially valuable intermediate in various synthetic pathways within pharmaceutical and materials science research. Understanding its solubility in a range of organic solvents is a critical first step in its effective application, influencing reaction kinetics, purification strategies, and formulation development.

This guide will delve into the theoretical underpinnings of its solubility, provide a framework for its experimental determination, and present its known physicochemical properties.

Physicochemical Properties of 2-Chloroethyl Formate

A clear understanding of a compound's physical and chemical properties is fundamental to predicting its behavior in different solvent systems. The following table summarizes the key physicochemical parameters for 2-Chloroethyl formate.

| Property | Value | Source |

| Molecular Formula | C₃H₅ClO₂ | Vulcanchem[1], PubChem |

| Molecular Weight | 108.52 g/mol | Vulcanchem[1], PubChem |

| Appearance | Colorless to pale yellow liquid | Vulcanchem[1] |

| Density | 1.165 g/cm³ at 20°C | Vulcanchem[1] |

| Boiling Point | 137.2°C at 760 mmHg | Vulcanchem[1] |

| Flash Point | 52.3°C | Vulcanchem[1] |

| LogP (Octanol-Water Partition Coefficient) | 1.03410 | Vulcanchem[1] |

The positive LogP value suggests a degree of lipophilicity, indicating that 2-Chloroethyl formate will likely exhibit favorable solubility in nonpolar to moderately polar organic solvents.[1] The presence of the ester and chloro functional groups, however, introduces polarity that will influence its interactions with a diverse range of solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a foundational, albeit qualitative, framework for predicting solubility. The solubility of 2-Chloroethyl formate in a given organic solvent will be governed by the interplay of intermolecular forces between the solute and solvent molecules.

The Role of Molecular Structure and Intermolecular Forces

The structure of 2-Chloroethyl formate allows for several types of intermolecular interactions:

-

Dipole-Dipole Interactions: The carbonyl group (C=O) in the formate ester and the carbon-chlorine (C-Cl) bond both possess significant dipole moments. This allows 2-Chloroethyl formate to interact favorably with polar solvents such as ketones (e.g., acetone) and other esters (e.g., ethyl acetate).

-

London Dispersion Forces: As with all molecules, van der Waals forces will be present. These forces will be more significant in interactions with nonpolar solvents like hydrocarbons (e.g., hexane, toluene). The presence of the chloroethyl group contributes to these dispersion forces.

-

Hydrogen Bonding: 2-Chloroethyl formate can act as a hydrogen bond acceptor at the oxygen atoms of the ester group. While it lacks a hydrogen bond donor, this capability allows for interactions with protic solvents like alcohols (e.g., methanol, ethanol).

Predicting Solubility: A Qualitative Assessment

Based on these intermolecular forces, we can make the following qualitative predictions about the solubility of 2-Chloroethyl formate in various classes of organic solvents:

-

Alcohols (e.g., Methanol, Ethanol): Expected to be soluble . The ability of alcohols to act as hydrogen bond donors will facilitate strong interactions with the ester's oxygen atoms.

-

Ketones (e.g., Acetone): Expected to be soluble . Strong dipole-dipole interactions between the carbonyl groups of both the solute and the solvent will promote miscibility.

-

Ethers (e.g., Diethyl Ether, Tetrahydrofuran): Expected to be soluble . The polar C-O-C ether linkage will engage in dipole-dipole interactions with the ester and chloro groups.

-

Aprotic Polar Solvents (e.g., Dimethyl Sulfoxide, N,N-Dimethylformamide): Expected to be soluble . The highly polar nature of these solvents will lead to strong dipole-dipole interactions.

-

Hydrocarbons (e.g., Hexane, Toluene): Expected to have moderate to good solubility . While lacking strong dipole-dipole interactions, the nonpolar ethyl chain and the overall molecular size will allow for significant London dispersion forces. Solubility in aromatic solvents like toluene may be enhanced due to potential π-stacking interactions.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Expected to be soluble . The similar polarities and the presence of chlorine atoms in both solute and solvent will lead to favorable dipole-dipole and dispersion interactions.

Experimental Determination of Solubility: A Practical Protocol

Given the absence of quantitative solubility data in the literature, experimental determination is necessary. The following is a general, self-validating protocol for assessing the miscibility of 2-Chloroethyl formate, a liquid, in various organic solvents at room temperature.

Materials and Equipment

-

2-Chloroethyl formate (of known purity)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, diethyl ether, tetrahydrofuran, dimethyl sulfoxide, N,N-dimethylformamide, hexane, toluene, dichloromethane)

-

Calibrated pipettes or graduated cylinders

-

Small, clear glass vials or test tubes with secure caps

-

Vortex mixer

-

A well-ventilated fume hood

-

Appropriate Personal Protective Equipment (PPE) as determined by a substance-specific risk assessment.

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the miscibility of 2-Chloroethyl formate.

Step-by-Step Methodology

-

Preparation: In a well-ventilated fume hood, dispense 1.0 mL of the chosen organic solvent into a clean, labeled glass vial.

-

Addition of Solute: Carefully add a small, known volume (e.g., 0.1 mL) of 2-Chloroethyl formate to the solvent.

-

Mixing: Securely cap the vial and vortex for approximately 30 seconds to ensure thorough mixing.

-

Initial Observation: Immediately after mixing, visually inspect the solution. Note if it is clear and homogenous or if there are signs of immiscibility (e.g., cloudiness, formation of a separate layer).

-

Equilibration: Allow the vial to stand undisturbed for at least 5 minutes. This allows for the separation of phases if the liquids are immiscible.

-

Final Observation and Recording: After the equilibration period, conduct a final visual inspection.

-

Miscible: The solution remains a single, clear phase.

-

Immiscible: Two distinct layers are visible, or the solution is persistently cloudy.

-

-

Record Keeping: Meticulously record the solvent, the volumes of solvent and solute used, and the final observation.

-

(Optional) Semi-Quantitative Assessment: If immiscibility is observed, the experiment can be repeated with progressively smaller volumes of 2-Chloroethyl formate to estimate the approximate solubility limit.

Safety, Handling, and Storage: A General Guideline

Disclaimer: The following safety information is based on the general properties of formate esters and chlorinated alkanes. It is not a substitute for a substance-specific Safety Data Sheet (SDS). A comprehensive risk assessment must be performed before handling 2-Chloroethyl formate.

Potential Hazards

-

Flammability: With a flash point of 52.3°C, 2-Chloroethyl formate is a flammable liquid.[1] It should be kept away from ignition sources.

-

Toxicity: The toxicity of 2-Chloroethyl formate has not been extensively studied. However, related short-chain chlorinated compounds can have toxic effects. Inhalation, ingestion, and skin contact should be avoided.

-

Reactivity: Esters can undergo hydrolysis in the presence of strong acids or bases. Contact with strong oxidizing agents should also be avoided.

Recommended Handling Procedures

-

All work with 2-Chloroethyl formate should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are recommended.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn.

-

Skin Protection: A lab coat and closed-toe shoes are mandatory.

-

-

Avoid inhalation of vapors and direct contact with skin and eyes.

Storage

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from heat, sparks, and open flames.

-

Segregate from incompatible materials such as strong acids, bases, and oxidizing agents.

Conclusion

2-Chloroethyl formate is a compound with potential utility in synthetic chemistry, and a thorough understanding of its solubility is key to its application. While quantitative solubility data is currently lacking in the public domain, a qualitative assessment based on its physicochemical properties suggests good solubility in a wide range of common organic solvents.

The experimental protocol provided in this guide offers a straightforward method for determining its miscibility, enabling researchers to select appropriate solvent systems for their specific applications. It is our hope that this guide provides a valuable starting point for researchers working with this compound, while also underscoring the critical importance of conducting thorough safety assessments in the absence of a formal SDS.

References

-

PubChem. 2-Chloroethyl formate. National Center for Biotechnology Information. [Link]

Sources

discovery and history of 2-Chloroethyl formate

An In-depth Technical Guide to 2-Chloroethyl Formate: Synthesis, Properties, and Applications

Abstract

2-Chloroethyl formate, a halogenated ester, represents a versatile chemical intermediate with significant, albeit not widely publicized, utility in organic synthesis and industrial applications. This guide provides a comprehensive overview of its discovery, synthesis, physicochemical properties, and key applications, with a particular focus on its role in synthetic organic chemistry. By delving into the technical nuances of its preparation and reactivity, this document serves as a valuable resource for researchers, scientists, and professionals in drug development and chemical manufacturing.

Historical Context and Discovery

The history of 2-chloroethyl formate is not marked by a singular, celebrated discovery but rather by its emergence from the systematic advancement of organic chemistry in the early 20th century. Its synthesis is a logical extension of classical esterification and halogenation reactions developed during that era. Early reports on similar chloroalkyl esters can be found in German chemical literature from the late 19th and early 20th centuries, where chemists were systematically exploring the reactivity of alcohols and carboxylic acids.

The first well-documented, scalable syntheses and characterization likely occurred within industrial chemical research, driven by the need for novel solvents, fumigants, and chemical intermediates. Its utility as a formylating agent and its potential as a precursor to other functionalized molecules would have been of immediate interest. While a specific "discoverer" is not lionized in the historical record, its existence is a testament to the foundational principles of organic synthesis established by chemists like Emil Fischer and Victor Grignard.

Synthesis of 2-Chloroethyl Formate

The preparation of 2-chloroethyl formate can be achieved through several synthetic routes. The most common and industrially viable method involves the esterification of 2-chloroethanol with formic acid.

Direct Esterification of 2-Chloroethanol

This method is favored for its atom economy and relatively straightforward procedure.

Reaction:

Experimental Protocol:

-

Apparatus Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser. This setup is crucial for the removal of water, which drives the equilibrium towards the product side.

-

Reagents:

-

2-Chloroethanol (1.0 mol)

-

Formic acid (1.2 mol, slight excess to push the equilibrium)

-

An acid catalyst, such as p-toluenesulfonic acid (0.02 mol)

-

A water-immiscible solvent, like toluene or benzene, to facilitate azeotropic removal of water.

-

-

Procedure:

-

Combine 2-chloroethanol, formic acid, and the acid catalyst in the round-bottom flask with the chosen solvent.

-

Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is formed.

-

After completion, cool the reaction mixture.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess formic acid and the catalyst.

-

Wash further with brine to remove any remaining aqueous impurities.

-

Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure 2-chloroethyl formate.

-

Causality Behind Experimental Choices:

-

Dean-Stark Apparatus: The esterification is a reversible reaction. By removing water, the equilibrium is shifted to the right, maximizing the yield of the ester, in accordance with Le Chatelier's principle.

-

Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of formic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of 2-chloroethanol, thereby increasing the reaction rate.

-

Reduced Pressure Distillation: 2-Chloroethyl formate has a relatively high boiling point. Distillation under reduced pressure allows the compound to boil at a lower temperature, preventing potential decomposition.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 2-Chloroethyl Formate via direct esterification.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of 2-chloroethyl formate is essential for its safe handling, application, and quality control.

| Property | Value |

| Molecular Formula | C₃H₅ClO₂ |

| Molecular Weight | 108.52 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 132-134 °C |

| Density | 1.21 g/cm³ |

| Refractive Index | ~1.42 |

| Solubility | Soluble in most organic solvents. Sparingly soluble in water. |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

The spectrum will show two characteristic triplets.

-

A triplet around δ 3.7 ppm corresponding to the two protons of the -CH₂-Cl group.

-

A triplet around δ 4.4 ppm corresponding to the two protons of the -O-CH₂- group.

-

A singlet around δ 8.1 ppm corresponding to the formyl proton (H-C=O).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A peak around δ 42 ppm for the carbon of the -CH₂-Cl group.

-

A peak around δ 65 ppm for the carbon of the -O-CH₂- group.

-

A peak around δ 160 ppm for the formyl carbonyl carbon.

-

-

IR (Infrared) Spectroscopy:

-

A strong absorption band around 1720-1740 cm⁻¹ characteristic of the C=O stretching of the ester group.

-

A C-O stretching band around 1150-1200 cm⁻¹.

-

A C-Cl stretching band around 650-750 cm⁻¹.

-

Applications in Organic Synthesis

2-Chloroethyl formate serves as a versatile reagent in several organic transformations.

Formylating Agent

The primary application of 2-chloroethyl formate is as a source of the formyl group. It can be used to introduce a formyl protecting group onto alcohols and amines.

Precursor to Other Chemical Entities

The presence of both an ester and a chloro group allows for sequential or selective reactions, making it a useful building block.

Logical Relationship Diagram:

Caption: Reactivity pathways of 2-Chloroethyl Formate.

Safety and Handling

2-Chloroethyl formate is a hazardous chemical and must be handled with appropriate safety precautions.

-

Health Hazards: It is lachrymatory and can cause severe irritation to the eyes, skin, and respiratory tract. Inhalation of vapors can be harmful.

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases. Keep the container tightly closed.

Conclusion

2-Chloroethyl formate, while not a widely recognized named compound, holds a significant place in the repertoire of synthetic organic chemistry. Its straightforward synthesis, combined with its dual functionality, makes it a valuable intermediate for the introduction of formyl groups and as a precursor for more complex molecules. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for its effective and responsible utilization in research and industrial settings. This guide provides a foundational understanding for scientists and professionals, enabling them to leverage the potential of this versatile chemical.

References

A comprehensive list of references would be compiled here from authoritative sources such as chemical databases (e.g., Reaxys, SciFinder), peer-reviewed journals (e.g., Journal of Organic Chemistry, Organic Syntheses), and patents. As this is a generated guide, direct links to dynamic database entries are not feasible, but the following are examples of the types of sources that would be cited:

- Title: Synthesis of 2-Chloroethyl Formate Source: Organic Syntheses URL: (A specific, verifiable URL to the relevant procedure in an Organic Syntheses volume would be provided here).

- Title: Spectroscopic Data for 2-Chloroethyl Formate Source: Spectral Database for Organic Compounds (SDBS) URL: (A specific, verifiable URL to the SDBS entry for the compound would be provided here).

- Title: Safety Data Sheet for 2-Chloroethyl Formate Source: A major chemical supplier (e.g., Sigma-Aldrich, TCI) URL: (A specific, verifiable URL to the SDS would be provided here).

Technical Guide: Research Frontiers and Synthetic Applications of 2-Chloroethyl Formate

[1]

CAS: 1487-43-0 | Formula: C₃H₅ClO₂ | MW: 108.52 g/mol [1][2]

Executive Summary

2-Chloroethyl formate (CEF) is a bifunctional organic intermediate often overshadowed by its more aggressive analog, 2-chloroethyl chloroformate.[1][2] However, for researchers in organic synthesis and medicinal chemistry, CEF offers a unique reactivity profile.[1] Structurally, it is an activated formate ester , where the electron-withdrawing effect of the

This guide delineates the high-value research areas for CEF, moving beyond basic characterization to its role as a precursor for dichloromethyl 2-chloroethyl ether (a potent formylating agent), its utility in mild N-formylation, and its implications in atmospheric radical chemistry.[1]

Critical Distinction:

Part 1: Synthetic Utility in Heterocyclic & Organic Chemistry[1]

The "Gross-Rieche" Connection: Synthesis of Dichloromethyl Ethers

One of the most sophisticated applications of CEF is its role as a precursor to dichloromethyl 2-chloroethyl ether .[1] This derivative is a highly reactive formylating reagent used in the Rieche formylation (a Vilsmeier-Haack alternative) to introduce formyl groups onto aromatic rings or active methylene compounds.[1]

Mechanism & Causality:

CEF reacts with phosphorus pentachloride (

Experimental Workflow (Synthesis of Precursor): The synthesis of CEF itself is often the first step, typically achieved via the cleavage of orthoformates or direct esterification.[1]

Protocol: Preparation of 2-Chloroethyl Formate via Orthoester Cleavage

Context: This method avoids the use of gaseous chlorine and provides high regioselectivity.[1]

Reagents:

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, pressure-equalizing addition funnel, and a reflux condenser under

atmosphere. -

Addition: Charge the flask with 2-ethoxy-1,3-dioxolane. Cool to 0°C.[1]

-

Reaction: Add acetyl chloride dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature

.[1] -